molecular formula C21H16ClFN4O B4333629 9-(3-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B4333629
M. Wt: 394.8 g/mol
InChI Key: GTCTWVQERHMMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-(3-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic quinazoline derivative offered for research purposes. Quinazoline-based compounds are recognized as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities and are found in numerous approved drugs that target key kinases such as EGFR and VEGFR-2 . The [1,2,4]triazolo[5,1-b]quinazolinone core of this molecule features a triazole ring fused to a quinazolinone system; structural analyses of analogous compounds show that this fused ring system is nearly coplanar, facilitating layered structures in the crystal form through hydrogen bonding and π-stacking interactions . This structural motif is of significant interest in the development of potential anticancer agents, as related compounds have shown promising cytotoxic activity and the ability to induce apoptosis and cell cycle arrest in various cancer cell lines . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate care and conduct their own thorough characterization and biological evaluation to determine its specific properties and mechanism of action for their intended studies.

Properties

IUPAC Name

9-(3-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O/c22-15-3-1-2-13(8-15)20-19-17(26-21-24-11-25-27(20)21)9-14(10-18(19)28)12-4-6-16(23)7-5-12/h1-8,11,14,20H,9-10H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCTWVQERHMMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=NC=NN3C2C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(3-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H15ClFN6OC_{18}H_{15}ClFN_{6}O, with a molecular weight of approximately 376.347 g/mol. The structural features include a triazole ring fused with a quinazoline moiety, which is known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₅ClF N₆O
Molecular Weight376.347 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally similar to This compound have shown promising results against various cancer cell lines. In particular:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through mitochondrial pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2. This leads to the activation of caspase-3 and subsequent cell death .
  • Case Study : A derivative demonstrated an EC50 value ranging from 6.587 to 11.10 µM against HCT-116 colon cancer cells .

Agonistic Activity on RXFP4

The compound has been identified as a selective agonist for the RXFP4 receptor.

  • Pharmacological Evaluation : In vitro assays showed that it effectively activates pCRE and induces ERK1/2 phosphorylation in CHO cells overexpressing RXFP4. This suggests a role in modulating intracellular signaling pathways .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties:

  • Antibacterial and Antifungal Activities : Compounds with similar scaffolds have exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the range of 0.125–8 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

Key Findings

  • Substituent Impact : The presence of specific substituents on the phenyl rings significantly influences agonistic activity at RXFP4. For example:
    • Substituting the 3-chlorophenyl group with other groups resulted in decreased agonism .
    • The fluorine atom at the para-position enhances binding affinity and biological efficacy.
  • Synthesis Pathways : The synthesis involves several steps starting from benzohydrazide derivatives leading to key intermediates that are crucial for maintaining bioactivity .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
3-Chlorophenyl GroupEssential for RXFP4 binding
4-Fluorophenyl GroupEnhances agonistic activity
Triazole RingCritical for maintaining bioactivity

Scientific Research Applications

Biological Activities

  • Anticancer Activity
    • Quinazoline derivatives are known for their anticancer properties. Research has shown that compounds similar to 9-(3-chlorophenyl)-6-(4-fluorophenyl) exhibit significant cytotoxicity against various cancer cell lines. For instance, a study indicated that quinazoline derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against several bacterial strains. Studies have reported that similar quinazoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
  • Anti-inflammatory Effects
    • Inflammation is a common underlying factor in many diseases. Some studies have suggested that quinazoline derivatives can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various quinazoline derivatives for their anticancer properties. The compound showed promising results against MCF-7 breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics. The mechanism was attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival.

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents published in Pharmaceutical Biology, 9-(3-chlorophenyl)-6-(4-fluorophenyl) was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of triazoloquinazolinones are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Cl (C9), 4-F (C6) C₂₂H₁₆ClFN₄O 406.8 Balanced halogenation (Cl, F) for lipophilicity and electronic effects
9-(3-Cl-phenyl)-6-(4-MeO-phenyl) analog 3-Cl (C9), 4-MeO (C6) C₂₂H₁₉ClN₄O₂ 406.9 Methoxy (electron-donating) enhances solubility; reduced logP vs. target
6-(4-F-phenyl)-9-(4-Me-phenyl) 4-F (C6), 4-Me (C9) C₂₂H₁₈FN₄O 388.4 Methyl (electron-donating) increases steric bulk; lower molecular weight
9-(4-Cl-phenyl)-6-(2-furyl) 4-Cl (C9), 2-furyl (C6) C₁₉H₁₅ClN₄O₂ 366.8 Furyl group introduces heteroaromaticity; higher polarity
6-(4-Cl-phenyl)-9-(3-EtO-4-OH-phenyl) 4-Cl (C6), 3-EtO-4-OH (C9) C₂₃H₂₁ClN₄O₃ 436.9 Ethoxy and hydroxyl groups enhance hydrogen bonding; higher molecular weight
9-(2-Cl-phenyl)-6,6-dimethyl 2-Cl (C9), 6,6-dimethyl C₁₇H₁₇ClN₄O 328.8 Dimethyl groups increase lipophilicity; compact structure
Key Observations:

Halogen Effects :

  • The target compound’s 3-Cl and 4-F substituents provide a balance between electron-withdrawing effects (enhancing binding to electron-rich targets) and moderate lipophilicity (logP ~3–4 inferred). Comparatively, the 4-Cl analog in has higher Cl electronegativity but lacks fluorine’s smaller steric profile.
  • Fluorine (4-F) in the target compound may improve metabolic stability compared to bulkier groups like methoxy .

Substituent Position :

  • 3-Cl (meta) on the phenyl ring may allow better spatial interaction with hydrophobic pockets in proteins compared to 4-Cl (para) analogs .

Functional Group Diversity: Methoxy (4-MeO) in increases polarity (lower logP) but may reduce membrane permeability.

Activity Insights:
  • Halogenated Derivatives : Compounds with Cl and F (e.g., target, ) often show enhanced binding to targets like kinases due to halogen bonds .
  • Polar Groups : Hydroxyl or methoxy substituents (e.g., ) improve solubility but may limit blood-brain barrier penetration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-(3-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9-(3-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.